molecular formula C21H15N3O2 B5251089 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole CAS No. 5496-38-8

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B5251089
CAS No.: 5496-38-8
M. Wt: 341.4 g/mol
InChI Key: ITVOIJZUSZICMF-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, 3-nitrobenzaldehyde, and ammonium acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(3-aminophenyl)-4,5-diphenyl-1H-imidazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the design of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe for studying enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and other interactions, while the imidazole ring can coordinate with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole: Similar structure but with the nitro group in a different position, potentially altering its properties.

    2-(3-nitrophenyl)-4,5-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical behavior.

Uniqueness

The presence of the nitrophenyl group at the second position of the imidazole ring in 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)18-13-7-12-17(14-18)21-22-19(15-8-3-1-4-9-15)20(23-21)16-10-5-2-6-11-16/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVOIJZUSZICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294347
Record name 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5496-38-8
Record name NSC95929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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